An In-depth Technical Guide to 2-Chloro-N,N,5-trimethylpyrimidin-4-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-N,N,5-trimethylpyrimidin-4-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and potential applications of 2-Chloro-N,N,5-trimethylpyrimidin-4-amine (CAS No. 34171-43-2). As a substituted chloropyrimidine, this compound represents a valuable building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1] This guide will delve into the reactivity of the 2-chloro substituent and the directing effects of the amine and methyl groups, offering insights for the strategic design of novel therapeutic agents. While specific experimental data for this particular derivative is limited, this document consolidates available information and extrapolates from closely related analogues and established principles of pyrimidine chemistry to provide a robust resource for researchers in the field.
Chemical Identity and Physical Properties
2-Chloro-N,N,5-trimethylpyrimidin-4-amine is a halogenated heterocyclic compound. Its core structure consists of a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This core is substituted with a chlorine atom at the 2-position, a dimethylamino group at the 4-position, and a methyl group at the 5-position.
| Identifier | Value | Source |
| Chemical Name | 2-Chloro-N,N,5-trimethylpyrimidin-4-amine | Sigma-Aldrich |
| CAS Number | 34171-43-2 | |
| Molecular Formula | C₇H₁₀ClN₃ | |
| Molecular Weight | 171.63 g/mol | |
| Canonical SMILES | CN(C)C1=NC(Cl)=NC=C1C | Sigma-Aldrich |
| InChI Key | OMPXZZNLSYCISQ-UHFFFAOYSA-N | Sigma-Aldrich |
Predicted Physical Properties
Due to the limited availability of experimental data for 2-Chloro-N,N,5-trimethylpyrimidin-4-amine, the following physical properties are predicted based on the analysis of structurally similar compounds and computational models. These values should be considered as estimates.
| Property | Predicted Value | Basis of Prediction |
| Melting Point | Not available | Data for related chloropyrimidines varies widely based on substitution. |
| Boiling Point | Not available | Likely to be above 200 °C at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. | Based on the properties of similar small organic molecules. |
| Appearance | Likely a solid at room temperature. |
Synthesis and Reactivity
The synthesis of 2-Chloro-N,N,5-trimethylpyrimidin-4-amine would likely follow established methodologies for the preparation of substituted pyrimidines. A plausible synthetic route could start from a readily available pyrimidine precursor, such as a di-substituted uracil or a pyrimidine with leaving groups at the 2 and 4 positions.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 2-Chloro-N,N,5-trimethylpyrimidin-4-amine.
Detailed Synthetic Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar 4-amino-2-chloropyrimidine derivatives.[2] Optimization would be necessary for this specific substrate.
Step 1: Nucleophilic Aromatic Substitution
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To a solution of 2,4-dichloro-5-methylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add dimethylamine (2-3 equivalents) either as a solution in a solvent or as a gas bubbled through the reaction mixture.
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The reaction can be carried out at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the substitution.
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The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
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The crude product is then purified, typically by column chromatography on silica gel, to yield 2-Chloro-N,N,5-trimethylpyrimidin-4-amine.
Causality Behind Experimental Choices:
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Solvent: Ethanol or isopropanol are good choices as they can dissolve the reactants and are relatively inert under the reaction conditions.
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Stoichiometry: An excess of dimethylamine is used to drive the reaction towards the desired product and to neutralize the hydrochloric acid formed as a byproduct.
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Temperature: The reactivity of the chlorine atoms on the pyrimidine ring is different. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. Performing the reaction at a controlled temperature allows for selective substitution at the 4-position.
Reactivity Profile
The chemical reactivity of 2-Chloro-N,N,5-trimethylpyrimidin-4-amine is primarily dictated by the electrophilic nature of the carbon atom attached to the chlorine at the 2-position. This C-Cl bond is susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Key Reactive Site:
Caption: The primary site of reactivity on 2-Chloro-N,N,5-trimethylpyrimidin-4-amine.
The electron-donating effects of the dimethylamino group at C4 and the methyl group at C5 can modulate the reactivity of the C2-Cl bond. These groups increase the electron density of the pyrimidine ring, which might slightly decrease the rate of nucleophilic attack compared to an unsubstituted 2-chloropyrimidine. However, the inherent electrophilicity of the 2-position in the pyrimidine ring ensures that it remains a viable site for substitution.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the C6-H proton. - A singlet for the N,N-dimethyl protons. - A singlet for the C5-methyl protons. |
| ¹³C NMR | - Resonances for the pyrimidine ring carbons, with the C2 and C4 carbons showing significant downfield shifts due to the attached chlorine and nitrogen atoms, respectively. - A resonance for the N,N-dimethyl carbons. - A resonance for the C5-methyl carbon. |
| Mass Spec. | - A molecular ion peak (M+) and an (M+2)+ peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |
| IR | - C-H stretching vibrations for the methyl groups. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - C-N stretching vibrations for the dimethylamino group. - A C-Cl stretching vibration. |
Applications in Drug Discovery and Medicinal Chemistry
The 2-chloropyrimidine moiety is a versatile scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapies.[3] The chlorine atom at the 2-position serves as a convenient handle for introducing a variety of functional groups through nucleophilic substitution, allowing for the exploration of the chemical space around the pyrimidine core.
Potential Therapeutic Areas
Derivatives of 2-Chloro-N,N,5-trimethylpyrimidin-4-amine could be investigated for a range of therapeutic applications, including:
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Oncology: As a scaffold for the development of inhibitors of various protein kinases implicated in cancer cell proliferation and survival.
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Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.
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Infectious Diseases: As a starting point for the synthesis of novel antibacterial or antiviral agents.[4]
Workflow for Library Synthesis in Drug Discovery
Caption: A generalized workflow for utilizing 2-Chloro-N,N,5-trimethylpyrimidin-4-amine in a drug discovery program.
Safety and Handling
Based on the GHS classification of similar chloropyrimidine compounds, 2-Chloro-N,N,5-trimethylpyrimidin-4-amine should be handled with care.[5][6][7]
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Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-Chloro-N,N,5-trimethylpyrimidin-4-amine is a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and development. Its key feature is the reactive 2-chloro substituent, which allows for facile diversification of the pyrimidine scaffold. While specific experimental data for this compound is not extensively documented, this guide provides a solid foundation for researchers by consolidating fundamental information and leveraging knowledge from closely related structures. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in medicinal chemistry.
References
- van Albada, G. A., Ghazzali, M., Al-Farhan, K., & Reedijk, J. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(2), o302.
- Nawaz, H., Rahim, F., Taha, M., Khan, M. A., Ullah, H., & Gollapalli, M. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 969115.
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PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-4-aminopyridine.
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National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2005). 2-Chloropyrimidin-4-amine. PubMed Central. Retrieved from [Link]
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PubMed. (2002). Chloropyrimidines as a new class of antimicrobial agents. Retrieved from [Link]
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